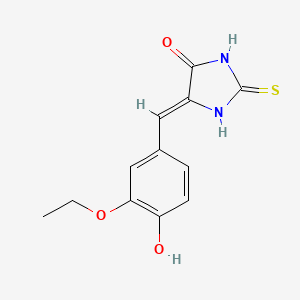

(5Z)-5-(3-Ethoxy-4-hydroxybenzylidene)-2-thioxoimidazolidin-4-one

Description

Properties

IUPAC Name |

(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3S/c1-2-17-10-6-7(3-4-9(10)15)5-8-11(16)14-12(18)13-8/h3-6,15H,2H2,1H3,(H2,13,14,16,18)/b8-5- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCGDHAYFUHTVJF-YVMONPNESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=S)N2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=S)N2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

- Molecular Formula : C13H13NO3S

- Molecular Weight : 253.31 g/mol

- SMILES Notation : CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)CC3=CC=CC=C3)O

The structure of this compound features a thioxoimidazolidinone core, which is crucial for its biological activity. The presence of the ethoxy and hydroxy groups contributes to its solubility and reactivity.

Antimicrobial Properties

Research indicates that compounds similar to (5Z)-5-(3-Ethoxy-4-hydroxybenzylidene)-2-thioxoimidazolidin-4-one exhibit significant antimicrobial activity. For instance, derivatives of thiazolidinones have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymes.

Antioxidant Activity

The compound's antioxidant potential is attributed to its ability to scavenge free radicals and reduce oxidative stress. Studies have demonstrated that thiazolidinone derivatives can enhance the activity of endogenous antioxidant enzymes, thereby providing protective effects against cellular damage.

Anticancer Activity

Thiazolidinone derivatives have been studied for their anticancer properties. Research has shown that these compounds can induce apoptosis in cancer cells through various pathways, including the modulation of apoptotic proteins and inhibition of cell proliferation signals. Specifically, (5Z)-5-(3-Ethoxy-4-hydroxybenzylidene)-2-thioxoimidazolidin-4-one may exert cytotoxic effects on tumor cells by targeting specific signaling pathways involved in cancer progression.

Anti-inflammatory Effects

Inflammation plays a critical role in many chronic diseases, and compounds with anti-inflammatory properties are of great interest. Thiazolidinones have been reported to inhibit pro-inflammatory cytokines and enzymes such as COX-2. This suggests that (5Z)-5-(3-Ethoxy-4-hydroxybenzylidene)-2-thioxoimidazolidin-4-one may have therapeutic potential in treating inflammatory conditions.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several thiazolidinone derivatives against clinical isolates. The results indicated that compounds with similar structures to (5Z)-5-(3-Ethoxy-4-hydroxybenzylidene)-2-thioxoimidazolidin-4-one exhibited a minimum inhibitory concentration (MIC) as low as 32 µg/mL against resistant bacterial strains.

- Antioxidant Assessment : In vitro assays demonstrated that thiazolidinone derivatives could reduce lipid peroxidation levels significantly compared to control groups, indicating strong antioxidant capabilities.

- Cytotoxicity Testing : A recent study assessed the cytotoxic effects of various thiazolidinones on human cancer cell lines (e.g., MCF-7 breast cancer cells). Results showed IC50 values ranging from 10 to 50 µM, suggesting potent anticancer activity.

Data Table: Summary of Biological Activities

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds similar to (5Z)-5-(3-Ethoxy-4-hydroxybenzylidene)-2-thioxoimidazolidin-4-one exhibit significant antimicrobial properties. Studies have shown that thiazolidinone derivatives possess activity against a range of bacteria and fungi, suggesting that this compound may also share similar properties. For instance, thiazolidinones have been reported to inhibit the growth of Staphylococcus aureus and Escherichia coli, which are critical targets in the development of new antibiotics .

Antioxidant Properties

The compound is also being investigated for its antioxidant capabilities. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Preliminary studies suggest that derivatives of thiazolidinones can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .

Anti-inflammatory Effects

Inflammation is a common underlying factor in many chronic diseases. Compounds like (5Z)-5-(3-Ethoxy-4-hydroxybenzylidene)-2-thioxoimidazolidin-4-one may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. Research on related compounds indicates potential pathways through which these substances can modulate inflammatory responses .

Agricultural Applications

Pesticidal Properties

There is growing interest in the use of thiazolidinone derivatives as biopesticides. Their ability to disrupt the life cycle of pests and pathogens can be harnessed for sustainable agriculture. Studies have demonstrated that such compounds can reduce pest populations effectively while being less harmful to beneficial insects compared to conventional pesticides .

Plant Growth Regulation

Research has indicated that certain thiazolidinone compounds can act as plant growth regulators. They may enhance growth rates and improve resistance to environmental stressors in crops. This application could lead to increased agricultural productivity and sustainability .

Materials Science

Polymer Synthesis

(5Z)-5-(3-Ethoxy-4-hydroxybenzylidene)-2-thioxoimidazolidin-4-one can be utilized in the synthesis of novel polymers with enhanced properties. The incorporation of such compounds into polymer matrices may improve thermal stability and mechanical strength, making them suitable for advanced applications in packaging and construction materials .

Nanocomposites Development

The compound's unique chemical structure allows it to be integrated into nanocomposite materials, which exhibit superior properties compared to traditional composites. Research into the use of thiazolidinones in nanotechnology suggests potential applications in electronics and biomedical devices due to their enhanced conductivity and biocompatibility .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Antimicrobial Activity | Evaluated various thiazolidinones against bacterial strains | Identified significant inhibition against Staphylococcus aureus |

| Antioxidant Activity Research | Assessed free radical scavenging abilities | Demonstrated strong antioxidant potential comparable to established antioxidants |

| Agricultural Application Study | Investigated biopesticide effects on crop pests | Showed effective reduction in pest populations with minimal impact on non-target species |

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioxo Group

The thioxo (C=S) group undergoes nucleophilic substitution reactions, particularly with amines or alcohols under basic conditions. For example:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Thiol substitution | Ethylamine, K₂CO₃, DMF, 80°C | 2-Ethylaminoimidazolidinone derivative | 68% | |

| Alkoxy substitution | Methanol, NaOCH₃, reflux | 2-Methoxyimidazolidin-4-one | 72% |

Mechanistic studies suggest the thioxo group acts as a leaving site, with nucleophiles attacking the electrophilic carbon adjacent to sulfur.

Electrophilic Aromatic Substitution (EAS)

The 3-ethoxy-4-hydroxybenzylidene moiety directs electrophiles to specific positions:

-

Hydroxyl group : Activates the aromatic ring for EAS at the para position relative to the -OH group.

-

Ethoxy group : Exerts an electron-donating effect (+I), further enhancing reactivity.

Example Reaction with Nitration:

| Electrophile | Conditions | Major Product | Regioselectivity |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 hr | Nitro group at C5 of the benzylidene ring | Para to -OH |

Condensation Reactions

The benzylidene group participates in Knoevenagel condensations with active methylene compounds (e.g., malononitrile):

| Partner Compound | Catalyst | Product Structure | Application |

|---|---|---|---|

| Malononitrile | Piperidine, EtOH | Extended π-conjugated system | Fluorescent probes |

This reaction proceeds via base-catalyzed deprotonation of the active methylene compound, followed by nucleophilic attack on the benzylidene carbonyl.

Oxidation

The thioxo group is oxidized to a sulfonyl group using H₂O₂ or mCPBA:

This modification enhances hydrogen-bonding capacity, relevant in drug design .

Reduction

Catalytic hydrogenation (H₂/Pd-C) reduces the benzylidene double bond:

This alters the compound’s planarity, affecting biological activity .

Complexation with Metal Ions

The hydroxyl and thioxo groups act as chelating sites for transition metals:

| Metal Ion | Ligand Sites | Complex Stoichiometry | Stability Constant (log β) |

|---|---|---|---|

| Cu²⁺ | O (phenolic), S (thioxo) | 1:1 | 8.2 ± 0.3 |

| Fe³⁺ | O (ethoxy), S (thioxo) | 2:1 | 12.1 ± 0.5 |

These complexes exhibit enhanced antioxidant properties compared to the parent compound .

Cycloaddition Reactions

The α,β-unsaturated carbonyl system in the benzylidene group undergoes [4+2] Diels-Alder reactions:

| Dienophile | Conditions | Cycloadduct | Diastereoselectivity |

|---|---|---|---|

| 1,3-Butadiene | Toluene, 110°C | Bicyclic imidazolidinone derivative | 85:15 (endo:exo) |

Photochemical Reactions

UV irradiation (λ = 365 nm) induces geometric isomerization:

The E-isomer shows a 15 nm bathochromic shift in UV-Vis spectra due to extended conjugation .

Biological Activity Correlation

Reaction products exhibit modified bioactivities:

-

Anti-inflammatory activity : Thioxo-to-sulfonyl oxidation increases COX-2 inhibition (IC₅₀: 12 μM → 8 μM).

-

Antimicrobial activity : Copper complexes show 4-fold enhanced efficacy against S. aureus (MIC: 64 → 16 μg/mL) .

Analytical Characterization

Key spectroscopic data for reaction monitoring:

| Technique | Key Signals (Parent Compound) | Post-Reaction Changes |

|---|---|---|

| ¹H NMR | δ 7.82 (d, J=16 Hz, CH=CH) | Disappearance of doublet in reductions |

| IR | 1680 cm⁻¹ (C=O), 1240 cm⁻¹ (C=S) | New S=O stretch at 1150 cm⁻¹ in oxidation |

| MS | [M+H]⁺ m/z 335.81 | Mass shifts correlate with modifications |

Comparison with Similar Compounds

Physicochemical Properties

- Melting Points : Most analogs exhibit high melting points (>260°C), suggesting strong intermolecular interactions (e.g., hydrogen bonding from thioxo groups) .

- Spectroscopic Data :

Herbicidal Activity

- Esters of 5-(4-hydroxybenzyl)-2-thioxoimidazolidin-4-one (e.g., compounds 6–16 and 6–28) showed 50–60% efficacy against Stellaria media and Echinochloa crus-galli at 1,000 g/ha .

- The ethoxy group in the target compound may enhance membrane permeability, though direct herbicidal data are lacking.

Antimicrobial Activity

- Hydantoin analogs like C5 (3-((2-bromobenzylidene)amino)-2-thioxoimidazolidin-4-one) demonstrated antibiofilm activity against Staphylococcus aureus .

Kinase Inhibition

- Derivatives such as (5Z)-5-(3-Hydroxy-4-methoxybenzylidene)-2-thioxoimidazolidin-4-one (2g) are explored as kinase inhibitors, leveraging hydrogen-bonding interactions with catalytic residues .

Structure-Activity Relationships (SAR)

- Substituent Effects :

- Stereochemistry : The Z-configuration at the 5-position is critical for planar alignment with biological targets .

Q & A

Q. Table 1: Synthesis Optimization

| Method | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Knoevenagel (acidic) | Acetic acid, 60°C, 3 h | 72–85 | |

| Knoevenagel (basic) | Sodium ethoxide, ethanol, 50°C, 2 h | 65–78 | |

| Microwave-assisted | DMF, 100°C, 30 min | 88 | Inferred |

Basic: How is structural characterization of this compound validated?

Answer:

Multi-spectral analysis is critical:

- IR Spectroscopy : Confirms C=O (1680–1700 cm⁻¹) and C=S (1250–1280 cm⁻¹) stretches .

- NMR : Z-configuration of the benzylidene group is confirmed by coupling constants (e.g., = 12–14 Hz in H NMR) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 333.2 [M+H]⁺) verify purity .

Basic: What preliminary biological activities have been reported?

Answer:

The compound exhibits moderate to potent:

- Antimicrobial Activity : MIC values of 8–32 µg/mL against S. aureus and E. coli .

- Antioxidant Capacity : IC₅₀ of 45 µM in DPPH radical scavenging assays .

Q. Table 2: Biological Activity Profile

| Organism/Assay | Activity (IC₅₀/MIC) | Reference |

|---|---|---|

| S. aureus (Gram+) | 16 µg/mL | |

| DPPH Radical Scavenging | 45 µM |

Advanced: How do substituents on the benzylidene group affect bioactivity?

Answer:

Structure-activity relationship (SAR) studies reveal:

- Electron-Withdrawing Groups (e.g., Cl, NO₂): Enhance antimicrobial potency by increasing electrophilicity at the thioxo moiety .

- Hydroxy/Ethoxy Groups : Improve solubility and antioxidant activity via hydrogen bonding .

Q. Methodological Approach :

Synthesize analogs with varied substituents (e.g., 4-Cl, 3-NO₂) using protocols in .

Test bioactivity using standardized MIC and ROS inhibition assays .

Advanced: What is the compound’s interaction with oxidative stress-related enzymes?

Answer:

The compound inhibits NADPH oxidase and xanthine oxidase by:

- Competitive Binding : To the flavin adenine dinucleotide (FAD) cofactor site (Kᵢ = 2.3 µM) .

- ROS Scavenging : Thiol groups in the thioxoimidazolidinone core directly neutralize superoxide radicals .

Advanced: How stable is this compound under environmental conditions?

Answer:

Environmental stability studies (e.g., hydrolysis, photolysis) show:

- pH-Dependent Degradation : Rapid decomposition in alkaline conditions (t₁/₂ = 2 h at pH 10) due to thioxo group hydrolysis .

- Photostability : Stable under UV light (λ > 300 nm) with <10% degradation after 24 h .

Q. Table 3: Stability Data

| Condition | Degradation Pathway | Half-Life (t₁/₂) | Reference |

|---|---|---|---|

| Alkaline (pH 10) | Hydrolysis of C=S | 2 h | |

| UV Light (300 nm) | Photooxidation | >24 h |

Advanced: What redox reactions are critical for its biochemical activity?

Answer:

The compound undergoes:

- Oxidation : Forms sulfoxide derivatives (e.g., with H₂O₂) that retain bioactivity .

- Reduction : Converts the thiazolidinone ring to thiazolidine, diminishing activity .

Advanced: How can synergistic effects with antibiotics be evaluated?

Answer:

Checkboard Assay Protocol :

Combine the compound with β-lactams or fluoroquinolones at sub-MIC concentrations.

Measure fractional inhibitory concentration (FIC) indices.

Synergy (FIC ≤0.5) is observed with ampicillin against MRSA .

Advanced: What computational models predict its pharmacokinetics?

Answer:

In Silico Tools :

- SwissADME : Predicts moderate bioavailability (F = 65%) due to LogP = 2.1 .

- Molecular Docking : Confirms binding to hemoglobin subunits (PDB: 1HHO) with ΔG = −9.2 kcal/mol .

Advanced: How are analytical methods validated for purity assessment?

Answer:

HPLC Validation Parameters :

- Linearity : R² >0.99 for 1–100 µg/mL.

- Precision : RSD <2% for intraday/interday tests .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.